molecular formula C18H27BO3 B6263451 2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246858-46-6

2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6263451
CAS RN: 2246858-46-6
M. Wt: 302.2
InChI Key:
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Description

The compound “2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a cyclohexane ring attached to a phenyl group via an oxygen atom, and a dioxaborolane ring with four methyl groups attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a phenyl group with a cyclohexane in the presence of a suitable catalyst. The exact synthesis process could not be found in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The cyclohexane ring provides stability to the molecule, while the phenyl group contributes to its aromaticity . The dioxaborolane ring, with its tetramethyl substitution, adds further complexity to the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s likely that the compound’s activity would depend on the specific context in which it is used .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 3-(cyclohexyloxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3-(cyclohexyloxy)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(cyclohexyloxy)phenylboronic acid (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4 to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux under an inert atmosphere for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain 2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid." ] }

CAS RN

2246858-46-6

Product Name

2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C18H27BO3

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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